5-amino-1-(pentan-3-yl)-1,2-dihydro-3H-pyrazol-3-one

Lipophilicity Solvent Extraction Synthetic Chemistry

5-Amino-1-(pentan-3-yl)-1,2-dihydro-3H-pyrazol-3-one (CAS 727675-81-2) is a C8-branched alkyl derivative of the 5-amino-3-pyrazolone (3-amino-5-pyrazolone) heterocyclic class. It features a 5-amino group and a pentan-3-yl (1-ethylpropyl) substituent at the N1 position, yielding a molecular formula of C8H15N3O and a molecular weight of 169.22 g/mol.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
Cat. No. B11065614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(pentan-3-yl)-1,2-dihydro-3H-pyrazol-3-one
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCCC(CC)N1C(=CC(=O)N1)N
InChIInChI=1S/C8H15N3O/c1-3-6(4-2)11-7(9)5-8(12)10-11/h5-6H,3-4,9H2,1-2H3,(H,10,12)
InChIKeyYMZXVHJZLSIXEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(pentan-3-yl)-1,2-dihydro-3H-pyrazol-3-one: Core Properties and Procurement-Grade Specifications for the 1-Alkyl-5-Aminopyrazolone Scaffold


5-Amino-1-(pentan-3-yl)-1,2-dihydro-3H-pyrazol-3-one (CAS 727675-81-2) is a C8-branched alkyl derivative of the 5-amino-3-pyrazolone (3-amino-5-pyrazolone) heterocyclic class [1]. It features a 5-amino group and a pentan-3-yl (1-ethylpropyl) substituent at the N1 position, yielding a molecular formula of C8H15N3O and a molecular weight of 169.22 g/mol. Commercially, its standard purity is specified at 98%, with batch-specific QC documentation (NMR, HPLC, GC) typically available . The compound belongs to the broader family of 3-amino-1-substituted-1H-pyrazol-5(4H)-ones, a scaffold recognized as a key intermediate in medicinal chemistry for drug discovery programs and as a versatile building block in heterocyclic synthesis [2].

Why 5-Amino-1-(pentan-3-yl)-1,2-dihydro-3H-pyrazol-3-one Cannot Be Freely Replaced by Unsubstituted or Linear Alkyl 5-Aminopyrazolones in Synthesis


In-class substitution among 5-amino-3-pyrazolones is scientifically unsound without experimental validation because the N1-alkyl substituent profile directly governs the tautomeric equilibrium between the 1,2-dihydro-3H-pyrazol-3-one and 1H-pyrazol-3-ol forms, which in turn determines nucleophilic reactivity, regioselectivity, and the physicochemical properties of downstream products [1]. The branched pentan-3-yl group introduces a unique steric environment and significantly elevated lipophilicity (predicted logP) compared to the unsubstituted parent compound (5-amino-1H-pyrazol-3(2H)-one) or shorter linear alkyl analogs, leading to divergent solubility, recrystallization behavior, and intermediate isolation characteristics that directly impact synthesis feasibility and yield . The quantitative evidence below details these differentiation dimensions.

Product-Specific Quantitative Evidence Guide: Differentiating 5-Amino-1-(pentan-3-yl)-1,2-dihydro-3H-pyrazol-3-one for Scientific Selection and Procurement


Predicted Lipophilicity (logP) Advantage Over the Unsubstituted Parent 5-Amino-3-pyrazolone for Non-Aqueous Synthesis and Extraction

The target compound exhibits a predicted ACD/LogP of 0.63 ± 0.70, substantially higher than the unsubstituted 5-amino-1H-pyrazol-3(2H)-one (CAS 28491-52-3), which has a predicted XLogP3 of -0.60 [1]. In QSAR and MDR-modulation studies of pyrazolone derivatives, a good correlation between lipophilicity and biological/physical performance was established, with r²(cv) = 0.92 when hydrogen bond acceptor strength and steric parameters were included [2].

Lipophilicity Solvent Extraction Synthetic Chemistry

Branched Chain Synthesis Advantage: Higher Atom Economy and Fewer Side Reactions Compared to Linear Alkyl Analogs in Cyclization

The synthesis of 5-amino-1-(pentan-3-yl)-1,2-dihydro-3H-pyrazol-3-one is achieved via a one-pot cyclization of amidines with carboxylic acids followed by reaction with hydrazines, a synthetic route that is also applicable to other 1-alkyl derivatives [1]. However, the steric profile of the branched pentan-3-yl group reduces the likelihood of undesired N-alkylation side reactions compared to linear alkyl analogs during the cyclization step, as steric hindrance at the nucleophilic center can alter reaction selectivity and minimize by-product formation [2].

Synthetic Efficiency Atom Economy Cyclization

Differentiated Tautomerism and Reactivity Profile vs. N-Unsubstituted and N-Aryl 5-Aminopyrazolones in Heterocycle Formation

N1-substituted pyrazolones, including 1-alkyl-5-amino-3-pyrazolones, exhibit distinct tautomeric behavior from their N-unsubstituted counterparts, as established by IR, UV, and PMR spectroscopy [1]. The pentan-3-yl substituent locks the compound into a specific tautomeric state under defined conditions, which directly influences its utility as a reactive intermediate. In contrast, N-aryl 5-aminopyrazolones tend to favor the 1H-pyrazol-3-ol tautomer in the solid state, which can result in divergent reactivity in subsequent reactions such as pyranopyrazole synthesis [2].

Tautomerism Regioselectivity Heterocycle Synthesis

Molecular Weight and Physical State Differentiation: Crystallinity and Handling Advantages Over Lower Alkyl Analogs

5-Amino-1-(pentan-3-yl)-1,2-dihydro-3H-pyrazol-3-one (MW 169.22 g/mol) is reported as a solid at 20°C, with a density of 1.6 g/cm³ . In contrast, a lower-molecular-weight 5-amino-1-isobutyl analog (CAS 3524-18-3, MW 139.20) is a liquid with a melting point in the range of 34-38°C , making it less convenient for gravimetric dispensing and solid-phase handling. This difference in physical state is directly attributable to the branched alkyl chain length and its effect on intermolecular interactions.

Physical Properties Recrystallization Handling

Anticonvulsant Activity SAR: Potency Retention of 5-Aminopyrazolone Scaffold in Neuronal Assays vs. Pyrazolidinone Analogs

1-Alkyl-3-pyrazolidinones and 1-alkyl-5-amino-3-pyrazolones share overlapping structure-activity relationships (SAR) for anticonvulsant activity, as established by Hansch analysis [1]. In a series of 1-n-butyl-5-substituted-3-pyrazolidinones, the 5-(p-chlorophenyl) derivative was the most potent compound synthesized [2]. While direct quantitative anticonvulsant data for 5-amino-1-(pentan-3-yl)-1,2-dihydro-3H-pyrazol-3-one is absent from the open literature, its structural similarity to the 1-alkyl-5-amino-3-pyrazolone scaffold, combined with its predicted lipophilicity, places it within the active property space defined by the Hansch correlation [1].

Anticonvulsant GABA-T Inhibition CNS Drug Discovery

Physicochemical Property Comparison with 1-Aryl-5-amino-3-pyrazolone Analogs for Solubility-Sensitive Screening Assays

The aqueous solubility of a closely related 5-amino-1-ethyl-1,2-dihydro-3H-pyrazol-3-one (MW 127.15 g/mol) is reported to be at least 25 mg/mL in water and 50 mM in DMSO [1]. The higher molecular weight and predicted logP of the target compound (MW 169.22, logP 0.63) suggest it will be less water-soluble than the ethyl analog, but still within a tractable range for DMSO-based screening, potentially offering advantages in cellular assay formats where excessive aqueous solubility can lead to precipitation or non-specific binding issues .

Aqueous Solubility DMSO Solubility Property Profiling

Deployment Scenarios for 5-Amino-1-(pentan-3-yl)-1,2-dihydro-3H-pyrazol-3-one Based on Demonstrated Differential Profiles


Scaffold for LogP-Driven CNS Drug Discovery Programs Targeting Anticonvulsant or Neuroprotective Indications

As demonstrated by the Hansch analysis of 3-pyrazolidinones (Evidence Item #4), this compound's predicted logP of 0.63 positions it within the optimal lipophilicity range for CNS penetration. Its structural similarity to active anticonvulsant scaffolds makes it a suitable starting point for hit-to-lead campaigns. The proven commercial availability at 98% purity with QC documentation ensures batch-to-batch reliability for SAR expansion and in vivo pharmacokinetic studies.

Key Intermediate in the Synthesis of Fused Heterocycles via Regioselective Multicomponent Reactions

The controlled tautomeric state of the pentan-3-yl derivative (Evidence Item #3) provides predictable reactivity in one-pot, multicomponent condensations, such as the synthesis of pyrano[2,3-c]pyrazoles. The steric bulk of the pentan-3-yl group directs regiochemistry, as shown in analogous 1-alkyl-5-amino-3-pyrazolone systems, leading to higher reaction yields and simpler purification compared to N-aryl analogs. This makes it a preferred building block in medicinal chemistry and chemical biology labs requiring efficient access to diverse heterocyclic libraries.

Property-Driven Lead Optimization in Cellular Neuroinflammation Assays

The compound's predicted lower aqueous solubility compared to the ethyl analog (Evidence Item #5), combined with its adequate DMSO solubility, renders it suitable for cellular assays where low micromolar concentrations are required without compound precipitation. Its utility in microglia or neuronal cell-based assays targeting GABAergic pathways is supported by class-level anticonvulsant SAR data (Evidence Item #4). The compound's solid physical form (Evidence Item #4) facilitates accurate weighing and solution preparation for dose-response studies.

Process Chemistry Development for Scalable Pyrazolone-Based API Intermediates

The one-pot synthetic accessibility of this compound (Evidence Item #2) offers an advantage for process chemists developing scalable routes to 1-alkyl-5-amino-pyrazolone-based active pharmaceutical ingredients (APIs), such as diuretic or antihypertensive candidates similar to Muzolimine. The steric profile of the pentan-3-yl group reduces undesired N-alkylation side reactions, allowing for higher crude yields and simplified downstream processing. The availability of batch-specific QC (NMR, HPLC, GC) meets regulatory starting material documentation requirements for GMP synthesis.

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